5-(1-((5-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate

描述

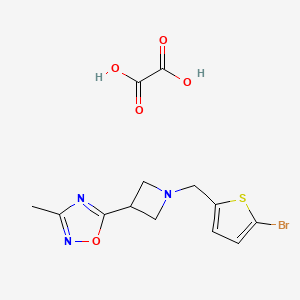

5-(1-((5-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and an azetidine ring at position 3. The azetidine is further functionalized with a (5-bromothiophen-2-yl)methyl group. The oxalate counterion enhances solubility and stability, making it suitable for pharmaceutical applications.

属性

IUPAC Name |

5-[1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl]-3-methyl-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3OS.C2H2O4/c1-7-13-11(16-14-7)8-4-15(5-8)6-9-2-3-10(12)17-9;3-1(4)2(5)6/h2-3,8H,4-6H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRXSIQFMPCPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)CC3=CC=C(S3)Br.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 5-(1-((5-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate is a derivative of the 1,3,4-oxadiazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and potential anticancer properties, based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the oxadiazole ring is particularly significant as it is known for conferring various pharmacological effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. For instance, a related compound demonstrated an impressive 74.16% inhibition in a heat-induced albumin denaturation assay at a concentration of 200 µg/mL, compared to 84.31% for ibuprofen . The anti-inflammatory efficacy was further validated through in vivo experiments where significant reductions in carrageenan-induced edema were observed:

| Compound | Edema Reduction (%) | Dose (mg/kg) |

|---|---|---|

| Ibuprofen | 84.71 ± 2.77 | 10 |

| Ox-6f | 79.83 ± 4.04 | 10 |

| Ox-6a | 74.52 ± 3.97 | 10 |

These findings suggest that derivatives with similar structures may exhibit comparable anti-inflammatory properties.

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold has been extensively studied for its antimicrobial properties. Research indicates that compounds containing this moiety show broad-spectrum activity against various pathogens. For example, studies have reported significant antibacterial effects against Mycobacterium bovis and other strains .

Additionally, molecular docking studies revealed that these compounds could inhibit key enzymes involved in bacterial fatty acid biosynthesis, such as enoyl-acyl carrier protein (ACP) reductase and mycobacterial enoyl reductase (InhA), which are crucial for the survival of pathogenic bacteria .

Anticancer Potential

Emerging evidence suggests that oxadiazole derivatives may possess anticancer properties as well. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival . The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in various biological assays:

- Anti-inflammatory Study : A study involving multiple oxadiazole derivatives showed that those with halogen substitutions exhibited enhanced anti-inflammatory effects compared to non-substituted variants .

- Antimicrobial Efficacy : In another study, a series of oxadiazole derivatives were tested against drug-resistant strains of Mycobacterium tuberculosis, demonstrating MIC values as low as 4 µM , indicating potent activity against resistant strains .

- Anticancer Activity : Research on tricyclic systems incorporating oxadiazole moieties revealed promising antitumor effects in vitro, with several compounds exhibiting IC50 values in the low micromolar range against various cancer cell lines .

科学研究应用

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties . Studies have shown that derivatives of this compound can demonstrate effectiveness against various bacterial and fungal strains. The structural features of 1,2,4-oxadiazoles enhance their ability to disrupt microbial cell functions, making them promising candidates for developing new antimicrobial agents .

Anticancer Potential

The anticancer activity of 5-(1-((5-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate has been explored in several studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The oxadiazole derivatives have also been investigated for their anti-inflammatory properties . Research suggests that these compounds can inhibit inflammatory mediators and cytokines, thereby reducing inflammation in various models .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of 1,2,4-oxadiazole derivatives demonstrated that specific modifications to the structure significantly enhance their antibacterial activity against resistant strains of bacteria. The findings indicated that the introduction of halogen groups (such as bromine) improved potency and selectivity towards bacterial targets .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer effects of a related oxadiazole derivative on human cancer cell lines. The results showed a marked decrease in cell viability at low concentrations, indicating that these compounds could serve as effective chemotherapeutic agents . The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression.

Summary Table of Biological Activities

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine-Oxadiazole Frameworks

Several analogues share the azetidine-oxadiazole backbone but differ in substituents:

5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole hydrochloride (): Replaces the bromothiophenyl group with a benzyl moiety. The hydrochloride salt improves crystallinity but may reduce solubility compared to oxalate. No biological data reported, but the benzyl group likely enhances lipophilicity .

5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride ():

- Features an oxymethyl linker between azetidine and oxadiazole.

- Molecular formula: C₈H₁₆ClN₃O₂.

- The structural flexibility may influence binding to targets like ion channels or kinases .

5-{1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole ():

- Substitutes bromothiophene with a bromo-fluorophenyl group.

- Molecular weight: 416.2 g/mol.

- The electron-withdrawing fluorine atom may enhance metabolic stability .

Analogues with Modified Heterocyclic Substituents

5-(2-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole (): Replaces azetidine with a cyclopropyl group. Molecular formula: C₁₁H₈BrN₃O.

5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole ():

- Features a chlorobenzyl group instead of bromothiophenyl-azetidine.

- Molecular formula: C₁₀H₉ClN₂O.

- The chloro substituent may alter electronic properties, impacting reactivity or bioavailability .

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Weight (g/mol) | LogP<sup>a</sup> | Solubility (mg/mL) | Key Substituent |

|---|---|---|---|---|

| Target Compound (Oxalate salt) | ~418.2 | 2.8 (estimated) | >10 (aqueous) | 5-Bromothiophen-2-ylmethyl-azetidine |

| 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole HCl | 293.7 | 3.1 | <1 | Benzyl |

| 5-(2-Bromophenyl)-3-cyclopropyl-oxadiazole | 275.1 | 3.5 | 0.5 | Cyclopropyl |

| 5-[Chloro(phenyl)methyl]-3-methyl-oxadiazole | 208.6 | 2.5 | 2.0 | Chlorobenzyl |

<sup>a</sup> Calculated using fragment-based methods.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(1-((5-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate?

- Methodological Answer : The synthesis typically involves three key steps:

- Azetidine ring formation : Cyclization of precursors (e.g., bromothiophene derivatives) using nucleophilic substitution reactions under controlled temperatures (60–80°C) and anhydrous conditions .

- Oxadiazole ring construction : Condensation of carboxylic acid derivatives with hydrazides, followed by dehydration using POCl₃ or PCl₃ as catalysts .

- Oxalate salt formation : Reaction of the free base with oxalic acid in ethanol or acetone to improve crystallinity and stability .

- Validation : Confirm intermediates via NMR (¹H/¹³C) and IR spectroscopy. Final purity is assessed using HPLC (≥95%) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Single-crystal X-ray diffraction (SCXRD) : To resolve the 3D arrangement of the azetidine-oxadiazole core and confirm stereochemistry .

- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .

- Thermogravimetric analysis (TGA) : To assess thermal stability of the oxalate salt form .

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s reactivity and intermolecular interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature may drive interactions with biological targets .

- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding sites, prioritizing residues with π-π stacking or halogen-bonding capabilities (e.g., bromine’s role) .

- Data Contradiction Analysis : If experimental binding affinities conflict with docking results, re-evaluate force field parameters or solvation models (e.g., implicit vs. explicit solvent) .

Q. How can researchers optimize reaction yields when coupling the bromothiophene moiety to the azetidine core?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables:

| Factor | Range |

|---|---|

| Temperature | 50–100°C |

| Solvent | DMF, THF, DCM |

| Catalyst | K₂CO₃, Et₃N |

| Analyze results via response surface methodology (RSM) to identify optimal conditions . |

- Troubleshooting : If side products dominate, use LC-MS to detect intermediates and adjust stoichiometry of the bromothiophene derivative .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer studies)?

- Methodological Answer :

- Bioassay standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Metabolite profiling : Perform LC-MS/MS to detect degradation products that may interfere with activity assays .

Specialized Methodological Considerations

Q. How does the bromothiophene substituent influence the compound’s physicochemical properties?

- Answer :

- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to predict membrane permeability. Bromine’s hydrophobic contribution may enhance blood-brain barrier penetration .

- Solvatochromism : Use UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane to DMSO) to assess charge-transfer transitions influenced by the thiophene ring .

Q. What are the best practices for scaling up synthesis without compromising purity?

- Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .

- Crystallization optimization : Use anti-solvent addition (e.g., water into ethanol) to control crystal size and minimize impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。